4-(4-Nitrophenyl)butan-1-amine hydrochloride
Description
Nomenclature and Structural Characteristics
4-(4-Nitrophenyl)butan-1-amine hydrochloride (CAS: 1311315-51-1) is a substituted aromatic amine with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol. The IUPAC name derives from its structure: a four-carbon butan-1-amine chain attached to a para-nitrophenyl group, forming a hydrochloride salt. Alternative nomenclature includes 4-(4-nitrophenyl)butylamine hydrochloride , emphasizing the alkyl chain and substituent position.
Structural Features:
- Aromatic Core : A benzene ring substituted with a nitro group (-NO₂) at the para position, creating strong electron-withdrawing effects.
- Aliphatic Chain : A butylamine group (-CH₂CH₂CH₂CH₂NH₂) attached to the aromatic ring, protonated as -NH₃⁺Cl⁻ in the hydrochloride form.
- Crystallography : The compound exhibits planar geometry at the nitro group and tetrahedral geometry around the ammonium nitrogen.
Key bond lengths and angles include:
- C(aromatic)-N(nitro): ~1.47 Å.
- C(aliphatic)-N(amine): ~1.49 Å.
- Dihedral angle between the nitro group and benzene ring: ~0° (coplanar).
Table 1 : Structural Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |
| Molecular Weight | 230.69 g/mol | |
| SMILES Notation | NCCCCC1=CC=C(N+[O-])C=C1.Cl | |
| InChI Key | ARIUQYXOFYFANT-UHFFFAOYSA-N |
Historical Context of Aromatic Amine Derivatives in Organic Chemistry
Aromatic amines have been pivotal in organic chemistry since the 19th century. The discovery of aniline (C₆H₅NH₂) by Otto Unverdorben in 1826 and its subsequent use in synthesizing dyes like mauveine by William Perkin in 1856 marked the birth of the synthetic dye industry. These compounds enabled the mass production of colorants, replacing natural dyes derived from plants and insects.
The Béchamp reduction (1854), which converts nitroaromatics to amines using iron, provided a scalable method for synthesizing aniline derivatives. This reaction underpinned industrial processes for producing intermediates like this compound, which serve as precursors for pharmaceuticals, polymers, and agrochemicals.
Key Historical Milestones:
- 1856 : Perkin’s accidental synthesis of mauveine from aniline oxidation.
- 1860s : Development of diazonium salt chemistry by Peter Griess, enabling azo dye production.
- 20th Century : Expansion of aromatic amine applications in drug discovery (e.g., sulfa drugs) and materials science.
Table 2 : Evolution of Aromatic Amine Applications
| Era | Application | Example Compound |
|---|---|---|
| 19th Century | Synthetic Dyes | Mauveine (Perkin, 1856) |
| Early 20th | Pharmaceuticals | Sulfanilamide (1930s) |
| Late 20th | Polymer Precursors | 4,4'-Methylenedianiline |
| 21st Century | Organic Electronics | Polyaniline Nanowires |
The synthesis of this compound exemplifies modern adaptations of classical methods, combining nitroaromatic chemistry with salt formation to enhance stability. Its structure aligns with broader trends in designing amines for specific electronic and steric properties.
Properties
IUPAC Name |
4-(4-nitrophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIUQYXOFYFANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-51-1 | |
| Record name | 4-(4-nitrophenyl)butan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Nitration of 4-Phenylbutan-1-amine
A representative method involves direct nitration of 4-phenylbutan-1-amine or its derivatives using a mixed acid system (concentrated nitric acid and sulfuric acid) at low temperature to control regioselectivity and avoid over-nitration or side reactions.
- At 0 °C, the 4-phenylbutan-1-amine (or protected precursor) is slowly added to a nitration mixture consisting of concentrated nitric acid and concentrated sulfuric acid.
- The reaction mixture is stirred at 0 °C until complete conversion is achieved.
- The temperature is then allowed to rise to ambient temperature.
- The reaction mixture is poured into water (~1.5 L) to quench the reaction.
- The pH is adjusted to alkaline (pH ~10) using sodium hydroxide solution to neutralize acids and facilitate extraction.
- The product is extracted with diethyl ether.
- The ether extract is then acidified with 1 M hydrochloric acid to precipitate the hydrochloride salt of 4-(4-nitrophenyl)butan-1-amine.
- The solid is collected by filtration, dried, and recrystallized to improve purity.
| Parameter | Condition/Value |
|---|---|
| Temperature (nitration) | 0 °C initially, then room temp |
| Acid mixture ratio | Concentrated HNO3 : H2SO4 = ~20:35 mL per 20 g amine |
| pH adjustment | pH 10 with NaOH |
| Extraction solvent | Diethyl ether |
| Acidification | 1 M HCl |
| Recrystallization solvent | Not specified (commonly ethanol or methanol) |
| Yield | High, ~130% theoretical (due to salt formation) |
This method is described in Chinese patent CN104151170A and yields a light yellow solid with high purity suitable for biological and chemical studies.
Protection-Deprotection Strategy for Nitration
In some cases, to avoid side reactions on the amine group during nitration, the amine is first protected as an amide or carbamate. After nitration, the protecting group is removed to liberate the free amine, which is then converted to the hydrochloride salt.
- Amine protection: React 4-phenylbutan-1-amine with an acyl chloride or anhydride (e.g., chloroacetyl chloride, propionyl chloride, acetic anhydride) in an organic solvent to form an N-protected intermediate.
- Nitration: Treat the protected intermediate with nitrating agents (concentrated nitric acid and sulfuric acid) at controlled temperature to introduce the nitro group at the para position.
- Deprotection: Remove the protecting group under acidic or basic conditions to regenerate the free amine.
- Salt formation: Treat the free amine with hydrochloric acid to form the hydrochloride salt.
- Purification: Recrystallize from appropriate solvents such as acetone, methyl ethyl ketone, or cyclohexanone.
This approach is detailed in patent CN107759477A for related nitrophenylethylamine derivatives and can be adapted for butan-1-amine analogs.
Comparative Table of Preparation Methods
| Step | Direct Nitration Method | Protection-Deprotection Method |
|---|---|---|
| Starting material | 4-Phenylbutan-1-amine | 4-Phenylbutan-1-amine |
| Protection | None | Acylation with acyl chloride/anhydride |
| Nitration conditions | HNO3/H2SO4, 0 °C to RT | Same, but on protected intermediate |
| Deprotection | Not applicable | Acidic or basic hydrolysis |
| Salt formation | Acidification with HCl | Acidification with HCl |
| Purification | Extraction, recrystallization | Extraction, recrystallization |
| Advantages | Simpler, fewer steps | Higher selectivity, less side reactions |
| Disadvantages | Potential side reactions on amine | More steps, requires protection/deprotection |
Research Findings and Analytical Data
- The direct nitration method yields a product with excellent crystallization behavior and high purity, suitable as a standard for further chemical and biological experiments.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and purity of the final hydrochloride salt.
- The protection-deprotection strategy allows for better control of nitration regioselectivity, especially when sensitive functional groups are present.
- Reaction parameters such as temperature, acid ratios, and pH are critical to optimize yield and purity.
- Recrystallization solvents and conditions affect the crystalline form and purity of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- SMILES Notation : C1=CC(=CC=C1CCCCN)N+[O-]
- InChIKey : QPHLFSGMBIJFRA-UHFFFAOYSA-N
Chemical Synthesis
4-(4-Nitrophenyl)butan-1-amine hydrochloride serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:
- Aldol Reactions : The compound is utilized in enantioselective aldol reactions to produce chiral molecules, which are crucial in pharmaceuticals .
- Michael Additions : It can act as a nucleophile in Michael addition reactions, facilitating the formation of complex organic structures .
Biological Studies
Research has indicated that this compound may interact with biological systems, particularly through:
- Receptor Binding : It shows potential as a ligand for sigma-1 receptors, which are implicated in various neurological functions and disorders. Studies demonstrate its ability to inhibit binding to sigma receptors, suggesting therapeutic implications .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Neurological Disorders : Due to its interaction with sigma receptors, it may hold promise for treating conditions such as depression and anxiety disorders.
Pharmaceutical Development
This compound is also explored for its role in drug formulation:
- Drug Delivery Systems : Its chemical properties allow it to be integrated into drug delivery systems aimed at enhancing bioavailability and targeting specific tissues.
Case Study 1: Sigma-1 Receptor Ligands
A study investigated the efficacy of various derivatives of butan-1-amines, including this compound. The results indicated significant inhibition of tumor cell lines, suggesting that compounds targeting sigma receptors could be developed into anticancer agents .
Case Study 2: Enantioselective Synthesis
Research highlighted the use of this compound in enantioselective synthesis processes. The compound was shown to facilitate the production of chiral intermediates with high yields, showcasing its utility in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Impact:
- Electron-withdrawing groups (e.g., -NO₂ in the target compound) increase acidity of the amine group and reduce solubility in nonpolar solvents.
- Electron-donating groups (e.g., -CH₃ in p-tolyl derivatives) enhance solubility in organic solvents and modulate receptor binding in bioactive molecules .
- Halogen substituents (e.g., -Cl, -F) improve lipophilicity and bioavailability, making such derivatives common in medicinal chemistry .
Physicochemical Properties
Solubility and Reactivity:
Spectroscopic Data:
- 1H NMR : Butan-1-amine hydrochloride derivatives show characteristic peaks for the amine proton (δ ~8.15 ppm, broad singlet) and alkyl chain protons (δ ~0.85–2.71 ppm) . Substituents like nitro or fluorine cause distinct shifts in aromatic proton signals (e.g., δ ~8.21 ppm for nitro groups ).
Biological Activity
4-(4-Nitrophenyl)butan-1-amine hydrochloride, also known as a substituted amine, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a nitrophenyl group, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
Key Properties:
- Molecular Weight: 232.68 g/mol
- CAS Number: 1311315-51-1
- Solubility: Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitrophenyl moiety can influence the compound's ability to act as an inhibitor or modulator of specific enzymes and receptors.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, N-(4′-nitrophenyl)-l-prolinamides have demonstrated significant antiproliferative effects against various cancer cell lines including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinomas . The mechanisms observed include:
- Cell Cycle Arrest: Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | HCT-116 | 15 | Apoptosis |
| 4u | HepG2 | 12 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial properties of similar nitro-substituted amines have been explored. These compounds often exhibit activity against a range of pathogenic bacteria and fungi due to their ability to disrupt cellular processes.
Study on Anticancer Properties
A study published in the Journal of Organic Chemistry synthesized various N-(4′-substituted phenyl)-l-prolinamides, including derivatives of 4-(4-nitrophenyl)butan-1-amine. The results indicated broad-spectrum anticancer activity with significant cytotoxic effects observed in vitro .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships has shown that modifications to the amine or nitrophenyl group can enhance biological activity. For instance, the introduction of additional functional groups can increase binding affinity to target receptors or improve solubility, thereby enhancing therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
